CJ-13610 is a potent, orally active inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid to leukotrienes, inflammatory mediators involved in various pathological conditions including asthma, arthritis, and cardiovascular diseases. The compound has been studied for its potential therapeutic applications in managing pain and inflammation, particularly in preclinical models of osteoarthritis and other inflammatory disorders .
CJ-13610 is registered in several chemical databases including PubChem [], mzCloud [], and UNII []. These entries provide information on the compound's structure, identifiers (InChIKey, CAS number), and links to some resources like mass spectral data.
While no published research directly investigates CJ-13610's biological activity, its structure offers some clues. The presence of the imidazole ring suggests a possible connection to known imidazole-based drugs []. However, further research is needed to determine its specific activity.
CJ-13610 operates primarily by inhibiting the enzymatic activity of 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation. The compound competes with arachidonic acid for binding at the active site of 5-lipoxygenase, which is a non-redox-type inhibition mechanism. This mode of action differentiates CJ-13610 from other inhibitors that may rely on redox mechanisms or metal ion chelation .
In vitro studies have demonstrated that CJ-13610 effectively inhibits leukotriene synthesis in human cells stimulated with pro-inflammatory agents. The compound has shown significant efficacy in reducing inflammation and pain in various models, including those for osteoarthritis and other chronic pain conditions. Its potency has been compared favorably to other known 5-lipoxygenase inhibitors .
Specific details on the synthetic pathway are often proprietary but generally follow established organic synthesis protocols .
CJ-13610 has potential applications in:
Clinical studies have indicated promising results, although further research is needed to fully establish its efficacy and safety profile in humans .
Interaction studies have focused on understanding how CJ-13610 affects various biological pathways beyond just 5-lipoxygenase inhibition. Investigations have shown that it can alter cytokine release and modulate other inflammatory pathways, suggesting potential synergistic effects when used alongside other anti-inflammatory agents. Its interactions with different cell types and inflammatory stimuli have been explored to assess its broader pharmacological impact .
Several compounds share structural or functional similarities with CJ-13610, primarily as inhibitors of 5-lipoxygenase:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Zileuton | 5-Lipoxygenase inhibitor | First approved drug for asthma treatment |
AA-861 | Non-redox type inhibitor | Stronger anti-inflammatory effects in some models |
BWA4C | Iron-chelating inhibitor | Different binding mechanism compared to CJ-13610 |
Nordihydroguaiaretic Acid | Pan-lipoxygenase inhibitor | Broader target spectrum but less selective |
C06 | Non-redox type inhibitor | Similar efficacy but different side effect profile |
CJ-13610 stands out due to its specific non-redox inhibition mechanism and favorable pharmacokinetic properties that allow for oral administration, making it a candidate for further clinical development .
CJ-13610, formally named tetrahydro-4-[3-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]-2H-pyran-4-carboxamide, exhibits a precise molecular composition that defines its fundamental chemical identity [1] [2].
The molecular formula for CJ-13610 is C22H23N3O2S [1] [2] [3]. This formula indicates the compound contains 22 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound has been consistently reported as 393.50-393.51 Da across multiple sources [1] [2] [3] [4] [5] [6].
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C22H23N3O2S | PubChem, GLP Bio |
Molecular Weight | 393.50-393.51 Da | Multiple analytical sources |
Exact Mass | 393.15 Da | IUPHAR Guide |
CAS Registry Number | 179420-17-8 | Chemical registries |
The precise calculation of molecular weight derives from the summation of atomic weights for each element present: 22 × 12.01 (carbon) + 23 × 1.008 (hydrogen) + 3 × 14.007 (nitrogen) + 2 × 15.999 (oxygen) + 1 × 32.065 (sulfur) = 393.502 Da [1] [3].
The three-dimensional molecular architecture of CJ-13610 represents a complex heterocyclic structure incorporating multiple aromatic and aliphatic components that contribute to its overall conformational stability and biological activity [7] [1].
The compound features a central tetrahydropyran ring system connected to aromatic phenyl rings through a sulfur linker, with an additional 2-methylimidazole substituent attached to one of the phenyl rings. This architectural arrangement creates several rotatable bonds that contribute to conformational flexibility [8] [9].
Computational analysis indicates the presence of 5 rotatable bonds within the molecular structure [7] [8] [9]. These rotatable bonds are primarily located at:
The topological polar surface area of CJ-13610 has been calculated as 94.92 Ų [8], indicating moderate polarity that influences the compound's solubility characteristics and membrane permeability properties. The molecular complexity score of 708 reflects the intricate nature of the heterocyclic structure [7].
Three-dimensional conformational modeling reveals that the compound adopts a relatively extended conformation in solution, with the tetrahydropyran ring maintaining a chair-like configuration that minimizes steric hindrance between substituents. The imidazole ring system can adopt multiple orientations relative to the phenyl ring due to the rotatable N-C bond, contributing to conformational diversity.
Mass spectrometric analysis of CJ-13610 provides distinctive fragmentation patterns that enable structural identification and purity assessment. The compound exhibits characteristic mass spectral behavior under electrospray ionization conditions [10].
The protonated molecular ion [M+H]+ appears at m/z 394 under positive ion mode electrospray ionization [10]. Principal fragmentation pathways include:
These fragmentation patterns have proven essential for metabolite identification studies, as the fragment at m/z 189 remains diagnostic for CJ-13610-related compounds even after structural modifications [10].
Exact mass measurements confirm the molecular formula, with the monoisotopic mass determined as 393.15092 Da [8]. High-resolution mass spectrometry provides mass accuracy within 2 ppm, supporting unambiguous molecular formula assignment.
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for CJ-13610, with 1H NMR spectra showing characteristic signatures consistent with the proposed molecular structure [11].
Certificate of analysis documentation confirms that 1H NMR spectra are "consistent with structure" [11], indicating that all expected proton environments are observed with appropriate chemical shifts, multiplicities, and integration ratios.
The 1H NMR spectrum exhibits characteristic resonances for:
The spectroscopic data supports the absence of stereogenic centers, consistent with the achiral nature of the compound [1] [12]. All NMR signatures align with the expected chemical environments based on the molecular structure, providing definitive structural confirmation.
The thermodynamic and solubility characteristics of CJ-13610 reflect its heterocyclic structure and influence both its physical handling requirements and biological properties [3] [4] [5].
Solubility parameters for CJ-13610 demonstrate selective dissolution behavior across different solvent systems:
Solvent System | Solubility | Temperature Requirements |
---|---|---|
Dimethyl sulfoxide (DMSO) | ≥10 mg/mL | Room temperature |
Ethanol | 1 mg/mL | Room temperature |
Water | Limited solubility | Not specified |
The logarithm of the partition coefficient (LogP) has been determined as 1.9-3.2, indicating moderate lipophilicity [7] [9]. This LogP value suggests favorable characteristics for membrane permeability while maintaining sufficient aqueous solubility for biological applications.
Thermodynamic stability parameters indicate the compound remains stable under specific storage conditions. Optimal storage requires maintenance at -20°C for maximum stability, with powder formulations stable for 2-3 years under these conditions [3] [4] [5]. Alternative storage at 4°C provides stability for 6 months to 2 years depending on formulation [3] [4].
The compound exhibits hydrogen bonding characteristics with 1 hydrogen bond donor and 4-5 hydrogen bond acceptors [7] [8] [9]. These hydrogen bonding parameters contribute to the compound's interaction with biological targets and influence its pharmacokinetic properties.
Crystal structure analysis indicates the compound crystallizes as a white to tan powder with defined melting characteristics [5]. The solid-state form demonstrates stability under desiccated conditions, preventing hydration-related degradation.
CJ-13610 (4-[3-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]-tetrahydro-2H-pyran-4-carboxamide) represents a novel class of nonredox-type 5-lipoxygenase inhibitors with distinct pharmacological characteristics that differentiate it from traditional redox-active compounds [1]. The compound demonstrates potent inhibitory activity against 5-lipoxygenase, the key enzyme responsible for converting arachidonic acid to bioactive leukotrienes, with remarkable selectivity and efficacy across various experimental systems [2].
The inhibition dynamics of CJ-13610 are characterized by its concentration-dependent suppression of 5-lipoxygenase product formation in intact human polymorphonuclear leukocytes, achieving an IC50 value of approximately 70 nM when challenged with calcium ionophore A23187 in the absence of exogenous arachidonic acid [1]. This potent inhibitory activity demonstrates the compound's high affinity for the 5-lipoxygenase enzyme and its ability to effectively interfere with leukotriene biosynthesis at nanomolar concentrations.
The nonredox-type inhibition mechanism of CJ-13610 represents a significant advancement in 5-lipoxygenase inhibitor design, distinguishing it from traditional redox-active compounds that may exhibit non-specific effects and potential side effects related to their redox properties [1]. Unlike redox-type inhibitors that function through iron chelation or antioxidant mechanisms, CJ-13610 operates through a direct, non-redox pathway that specifically targets the enzyme's catalytic activity without interfering with cellular redox homeostasis [3].
The nonredox nature of CJ-13610 is demonstrated through its unique requirement for reducing conditions to achieve optimal inhibitory activity in cell-free assay systems [1]. In cell-free preparations, CJ-13610 up to 30 μM fails to inhibit 5-lipoxygenase under standard nonreducing conditions, but inclusion of peroxidase activity through glutathione peroxidase-1 and glutathione restores its efficacy with an IC50 of approximately 300 nM [1]. This peroxidase dependency indicates that the compound requires a specific cellular environment to exert its inhibitory effects, suggesting that intact cellular machinery is essential for its mechanism of action.
The molecular basis of the nonredox mechanism involves the compound's ability to interact with the 5-lipoxygenase enzyme in a manner that does not depend on iron chelation or direct antioxidant activity [1]. This selective targeting approach reduces the potential for off-target effects commonly associated with redox-active compounds, making CJ-13610 a more specific and potentially safer therapeutic option for conditions involving elevated 5-lipoxygenase activity.
CJ-13610 exhibits competitive inhibition kinetics with respect to arachidonic acid, the natural substrate of 5-lipoxygenase, demonstrating a direct competition for the enzyme's active site [1]. The competitive nature of this inhibition is evidenced by the concentration-dependent shift in IC50 values when exogenous arachidonic acid is added to experimental systems. In intact human polymorphonuclear leukocytes, supplementation with 2 μM arachidonic acid increases the IC50 from 70 nM to 280 nM, while further elevation to 100 μM arachidonic acid results in an IC50 of approximately 900 nM [1].
Kinetic analysis using Lineweaver-Burke plots confirms the competitive nature of CJ-13610's inhibition, with the compound demonstrating classical competitive inhibition patterns [1]. The inhibition constant (Ki) has been determined to be 120 ± 15 nM through competitive inhibition analysis, indicating high-affinity binding to the 5-lipoxygenase enzyme [1]. This Ki value is consistent with the compound's potent inhibitory activity and suggests strong binding affinity for the enzyme's active site.
The competitive binding mechanism implies that CJ-13610 binds to the same site or overlapping sites as arachidonic acid on the 5-lipoxygenase enzyme [1]. At low arachidonic acid concentrations, CJ-13610 can completely block 5-lipoxygenase product synthesis, whereas at higher substrate concentrations (100 μM arachidonic acid), some basal enzyme activity remains even at 100 μM CJ-13610, confirming the competitive nature of the inhibition [1].
The binding affinity characteristics of CJ-13610 are further supported by its performance in whole blood assays, where it demonstrates an IC50 of 0.57 μM against leukotriene production [4]. This value, while higher than those observed in isolated cell systems, reflects the more complex biological environment of whole blood and the presence of competing substrates and cofactors that may influence the compound's apparent affinity.
CJ-13610 exerts significant modulatory effects on arachidonic acid metabolism by specifically targeting the 5-lipoxygenase pathway, thereby altering the production of key inflammatory mediators derived from this essential fatty acid [1]. The compound's intervention in arachidonic acid metabolism occurs at a critical enzymatic step, where 5-lipoxygenase catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes [1].
The modulation of arachidonic acid metabolism by CJ-13610 is characterized by its ability to dose-dependently suppress the formation of 5-lipoxygenase products across various experimental conditions [1]. In intact cellular systems, the compound demonstrates consistent inhibitory activity regardless of the stimulus used to activate 5-lipoxygenase, indicating its broad applicability in modulating arachidonic acid metabolism under different physiological and pathological conditions [1].
Unlike many other 5-lipoxygenase inhibitors that show stimulus-dependent efficacy, CJ-13610 maintains consistent potency whether 5-lipoxygenase is activated through calcium-mediated pathways using ionophore or through phosphorylation events [1]. This stimulus-independent characteristic suggests that the compound targets a fundamental aspect of the enzyme's catalytic mechanism rather than specific activation pathways, making it particularly effective in modulating arachidonic acid metabolism under diverse cellular conditions.
The compound's impact on arachidonic acid metabolism extends beyond simple enzyme inhibition, as it effectively redirects the metabolic fate of arachidonic acid away from the production of pro-inflammatory leukotrienes [1]. By blocking the 5-lipoxygenase pathway, CJ-13610 may potentially increase the availability of arachidonic acid for alternative metabolic pathways, such as cyclooxygenase-mediated prostaglandin synthesis or 12-lipoxygenase and 15-lipoxygenase pathways [5].
CJ-13610 demonstrates profound effects on the production and regulation of key pro-inflammatory mediators, particularly those derived from the 5-lipoxygenase pathway [1]. The compound's anti-inflammatory properties are primarily mediated through its ability to suppress the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various pathological processes including asthma, allergic reactions, and chronic inflammatory conditions [6].
The anti-inflammatory effects of CJ-13610 extend beyond direct enzyme inhibition to include modulation of inflammatory gene expression and cytokine production [7]. In macrophages, the compound has been shown to regulate the expression of interleukin-6 mRNA, suggesting that its anti-inflammatory properties involve both enzymatic and transcriptional mechanisms [7]. This dual mode of action enhances the compound's therapeutic potential by addressing inflammation at multiple levels of the inflammatory cascade.
The suppression of leukotriene B4 biosynthesis represents one of the most significant pharmacological effects of CJ-13610, reflecting its primary mechanism of action as a 5-lipoxygenase inhibitor [1]. Leukotriene B4, a potent chemoattractant and inflammatory mediator, plays crucial roles in neutrophil recruitment, vascular permeability, and the propagation of inflammatory responses [6]. CJ-13610's ability to block leukotriene B4 production has been demonstrated across multiple experimental systems, from isolated enzyme preparations to whole animal models.
In cell-based assays, CJ-13610 effectively suppresses leukotriene B4 formation in macrophages and polymorphonuclear leukocytes [5]. The compound's inhibitory activity against leukotriene B4 biosynthesis is maintained across different cellular activation states, indicating its broad applicability in various inflammatory conditions [1]. This consistent suppression of leukotriene B4 production is particularly relevant for therapeutic applications, as this mediator is involved in numerous inflammatory diseases including asthma, atherosclerosis, and inflammatory bowel disease.
The effectiveness of CJ-13610 in suppressing leukotriene B4 biosynthesis has been validated in vivo, where treatment with the compound significantly reduced leukotriene B4 concentrations in brain tissue following inflammatory stimulation [6]. In chronic inflammatory pain models using complete Freund's adjuvant, leukotriene B4 concentration in the brain was elevated approximately threefold compared to control groups, but this elevation was reversed following CJ-13610 treatment [6]. This in vivo validation demonstrates the compound's ability to effectively modulate leukotriene B4 levels in complex biological systems.
The suppression of leukotriene B4 biosynthesis by CJ-13610 occurs through its direct inhibition of 5-lipoxygenase, preventing the conversion of arachidonic acid to the leukotriene precursor 5-HPETE [1]. By blocking this initial step in leukotriene biosynthesis, the compound effectively reduces the availability of substrate for leukotriene A4 formation, which is subsequently converted to leukotriene B4 by leukotriene A4 hydrolase [1]. This upstream intervention provides comprehensive suppression of leukotriene B4 production, making CJ-13610 particularly effective in conditions characterized by elevated leukotriene B4 levels.
The regulation of interleukin-6 mRNA expression by CJ-13610 represents an important secondary mechanism contributing to its anti-inflammatory properties [7]. Interleukin-6 is a pleiotropic cytokine that plays central roles in inflammatory responses, immune regulation, and the acute phase response [7]. The compound's ability to modulate interleukin-6 expression at the transcriptional level suggests that its anti-inflammatory effects extend beyond direct enzyme inhibition to include broader impacts on inflammatory gene expression.
In macrophages, CJ-13610 has been shown to regulate the expression of interleukin-6 mRNA, though the specific nature of this regulation may depend on the cellular context and experimental conditions [7]. This transcriptional modulation indicates that the compound may influence inflammatory responses through epigenetic or transcriptional mechanisms that are independent of its direct 5-lipoxygenase inhibitory activity [7]. The ability to modulate cytokine gene expression enhances the compound's therapeutic potential by addressing inflammation at multiple levels of the inflammatory cascade.
The regulation of interleukin-6 mRNA expression by CJ-13610 may involve cross-talk between the 5-lipoxygenase pathway and other inflammatory signaling pathways [5]. In studies examining the combined effects of CJ-13610 with cyclooxygenase-2 inhibitors, the compound demonstrated differential effects on interleukin-6 mRNA expression compared to cyclooxygenase-2 inhibitors alone, suggesting complex interactions between different inflammatory pathways [5]. This pathway cross-talk may contribute to the compound's overall anti-inflammatory efficacy and its potential for combination therapy approaches.
The clinical relevance of interleukin-6 regulation by CJ-13610 is significant, as interleukin-6 is involved in numerous inflammatory and autoimmune conditions [7]. Elevated interleukin-6 levels are associated with various pathological conditions including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. By modulating interleukin-6 expression, CJ-13610 may provide therapeutic benefits in these conditions beyond its direct effects on leukotriene production, supporting its potential as a multi-target anti-inflammatory agent.
Table 1: CJ-13610 IC50 Values and Binding Affinity Parameters | |||
---|---|---|---|
Parameter | Value | Assay Conditions | Reference |
IC50 (intact human PMNLs) | 70 nM | A23187 stimulation, no exogenous AA | Fischer et al. 2004 [1] |
IC50 (intact human PMNLs + 2 μM AA) | 280 nM | A23187 stimulation, 2 μM AA | Fischer et al. 2004 [1] |
IC50 (intact human PMNLs + 100 μM AA) | 900 nM | A23187 stimulation, 100 μM AA | Fischer et al. 2004 [1] |
IC50 (cell-free assay with GPx) | 300 nM | DTT addition, homogenate | Fischer et al. 2004 [1] |
IC50 (whole blood assay) | 0.57 μM | Ca2+ ionophore + AA stimulation | NCATS database [4] |
Ki (competitive inhibition) | 120 nM | Competitive inhibition analysis | Fischer et al. 2004 [1] |
IC50 (recombinant 5-LO, reducing conditions) | 5 μM (4 μM AA) | GPx-1 + GSH, 4 μM AA | Fischer et al. 2004 [1] |
Table 2: CJ-13610 Mechanistic Characteristics | |||
---|---|---|---|
Mechanistic Feature | CJ-13610 Characteristic | Mechanistic Significance | Reference |
Inhibition Type | Nonredox-type competitive | Direct enzyme active site interaction | Fischer et al. 2004 [1] |
Redox Dependency | Non-redox mechanism | Avoids redox-related side effects | Fischer et al. 2004 [1] |
Iron Chelation | Non-iron chelating | Selective 5-LO targeting | Fischer et al. 2004 [1] |
Substrate Competition | Competitive with arachidonic acid | Reversible substrate binding competition | Fischer et al. 2004 [1] |
Peroxidase Requirement | Requires GPx activity in cell-free systems | Reducing conditions essential for activity | Fischer et al. 2004 [1] |
Cell Stimulus Independence | Stimulus-independent efficacy | Consistent across activation pathways | Fischer et al. 2004 [1] |
Phosphorylation Dependency | Low phosphorylation dependency | Minimal effect on phosphorylated 5-LO | Fischer et al. 2004 [1] |
FLAP Interaction | No direct FLAP interaction | Distinguished from FLAP inhibitors | Fischer et al. 2004 [1] |
Table 3: CJ-13610 Effects on Pro-Inflammatory Mediators | |||
---|---|---|---|
Mediator/Target | Effect | Mechanism | Reference |
Leukotriene B4 | Suppression of biosynthesis | Direct 5-LO inhibition | Multiple sources [1] [6] [5] |
IL-6 mRNA | Regulation of expression | Transcriptional regulation | Cymit Quimica 2019 [7] |
LTB4 (brain tissue) | Concentration reduction | Reduced 5-LO activity | Cortes-Burgos et al. 2009 [6] |
LTB4 (macrophages) | Biosynthesis inhibition | Enzyme inhibition | Siedel et al. 2007 [5] |
PGE2 (combined with COX-2 inhibitor) | Enhanced inhibition | Synergistic pathway inhibition | Siedel et al. 2007 [5] |
Total 5-LO products | Dose-dependent suppression | Competitive enzyme inhibition | Fischer et al. 2004 [1] |